molecular formula C13H12FNO2S B5549982 N-(4-fluorophenyl)-1-phenylmethanesulfonamide

N-(4-fluorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B5549982
M. Wt: 265.31 g/mol
InChI Key: IFNVYLKEBCSIFO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenyl ring, which is further substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Benzenesulfonyl chlorideThis compound+HCl\text{4-Fluoroaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Fluoroaniline+Benzenesulfonyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antifungal properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This makes the compound useful as an enzyme inhibitor in various biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-phenylmethanesulfonamide
  • N-(4-bromophenyl)-1-phenylmethanesulfonamide
  • N-(4-methylphenyl)-1-phenylmethanesulfonamide

Uniqueness

N-(4-fluorophenyl)-1-phenylmethanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom increases the lipophilicity and metabolic stability of the compound, making it more suitable for use in pharmaceuticals compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNVYLKEBCSIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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